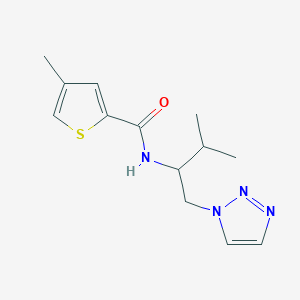

4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide

Description

4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a triazole ring, and a carboxamide group

Properties

IUPAC Name |

4-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4OS/c1-9(2)11(7-17-5-4-14-16-17)15-13(18)12-6-10(3)8-19-12/h4-6,8-9,11H,7H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKULVULXDWGUPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC(CN2C=CN=N2)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction, to form the triazole ring. This reaction is favored for its high yield and specificity.

Starting Materials: The synthesis begins with the preparation of the azide and alkyne precursors.

Click Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.

Amidation: The resulting triazole compound is then subjected to amidation with a thiophene-2-carboxylic acid derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorinating agents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. In studies focusing on the synthesis of thiophene-based compounds, it was found that modifications to the thiophene structure can enhance antibacterial efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli . The incorporation of the triazole group in this compound may further augment its antimicrobial effectiveness due to its ability to interact with biological targets.

Anticancer Potential

The compound has been investigated for its potential anticancer properties. Studies have shown that similar thiophene derivatives can inhibit cancer cell proliferation by interfering with specific cellular pathways and enzymatic activities . The presence of the triazole ring may enhance these effects by promoting interactions with key molecular targets involved in tumor growth.

Antioxidant Properties

Thiophene derivatives have also demonstrated antioxidant activity. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. Preliminary studies suggest that compounds similar to 4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide could exhibit significant antioxidant effects, potentially offering protective benefits against cellular damage .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics. Research indicates that compounds like 4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable charge transport characteristics .

Polymer Chemistry

In polymer science, thiophene-based compounds are often incorporated into conductive polymers. The addition of such compounds can enhance the electrical conductivity and thermal stability of polymers used in various applications, including sensors and flexible electronics.

Case Studies

Several case studies highlight the applications of thiophene derivatives:

- Antimicrobial Efficacy : A study demonstrated that a series of thiophene carboxamides showed enhanced activity against Gram-positive and Gram-negative bacteria. The modifications made to the thiophene structure significantly influenced their antibacterial potency .

- Anticancer Activity : Research focusing on similar triazole-containing compounds revealed promising results in inhibiting cancer cell lines. The mechanism involved interference with cell cycle progression and induction of apoptosis .

- Electronics : A recent investigation into the use of thiophene derivatives in OLEDs showed improved luminescent properties when combined with specific electron transport layers, indicating their potential for high-efficiency light-emitting devices .

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The thiophene ring can participate in π-π stacking interactions, influencing protein binding. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

1,2,3-Triazole Derivatives: Compounds like 1-(4-methyl-1,2,3-triazol-1-yl)butane-2-amine share the triazole ring and exhibit similar bioactivity.

Thiophene Carboxamides: Compounds such as thiophene-2-carboxamide derivatives are structurally related and used in similar applications.

Uniqueness

4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide is unique due to the combination of the triazole and thiophene rings, which confer distinct chemical and biological properties. This dual functionality enhances its potential in various applications, making it a versatile compound in research and industry.

Biological Activity

4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse scientific literature.

Synthesis

The synthesis of 4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide typically involves the formation of the triazole ring through click chemistry methods. The compound can be synthesized from readily available precursors using efficient and sustainable methods that minimize environmental impact .

Anticancer Properties

Research indicates that compounds containing triazole moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to 4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide can inhibit cell proliferation in various cancer cell lines. Notably:

- IC50 Values : Compounds with structural similarities demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-Methyl-N-(3-methyl... | MCF-7 | 1.1 |

| 4-Methyl-N-(3-methyl... | HCT116 | 2.6 |

| 4-Methyl-N-(3-methyl... | HepG2 | 1.4 |

These results suggest that the triazole ring plays a critical role in enhancing the anticancer activity by potentially inhibiting thymidylate synthase, a key enzyme in DNA synthesis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar triazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example:

- Inhibition Studies : Certain derivatives exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, indicating broad-spectrum antimicrobial activity .

The biological activity of 4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide can be attributed to several mechanisms:

- Thymidylate Synthase Inhibition : Compounds with similar structures have been shown to inhibit thymidylate synthase, leading to apoptosis in cancer cells.

- Disruption of Bacterial Cell Walls : The presence of the thiophene moiety may enhance the ability of the compound to penetrate bacterial membranes and disrupt their integrity.

Case Studies

A study conducted on a series of triazole-containing compounds demonstrated their potential as anticancer agents through structure–activity relationship (SAR) analysis. This analysis revealed that modifications to the thiophene and triazole rings significantly influenced their biological activity .

Q & A

Q. What synthetic methodologies are commonly employed for thiophene-2-carboxamide derivatives with triazole moieties?

Synthesis typically involves multi-step reactions, including condensation, cyclization, and functionalization. For example:

- Step 1 : React thiophene-2-carboxamide precursors with triazole-containing alkylamines under anhydrous conditions (e.g., CH₂Cl₂ or ethanol) .

- Step 2 : Purify intermediates via recrystallization (ethanol/water) or reverse-phase HPLC .

- Step 3 : Characterize products using IR (C=O, C-N stretches), ¹H/¹³C NMR (for regioselectivity), and LC-MS (purity >95%) .

Q. How are structural ambiguities resolved in compounds with overlapping spectral peaks?

Advanced NMR techniques are critical:

- ²D NMR (COSY, HSQC) : Assigns proton-proton correlations and resolves overlapping signals in the thiophene and triazole regions .

- Variable-temperature NMR : Mitigates signal broadening caused by dynamic processes (e.g., triazole ring puckering) .

- X-ray crystallography : Validates stereochemistry and hydrogen-bonding patterns (e.g., N–H···O/S interactions in triazole-thiophene hybrids) .

Q. What solvent systems optimize crystallization for X-ray-quality crystals?

- Polar aprotic solvents : DMF or DMSO enhance solubility for slow evaporation, yielding monoclinic crystals (e.g., P2₁/c space group) .

- Mixed solvents : Ethanol/water (7:3 v/v) reduces nucleation rates, improving crystal size and quality .

Advanced Research Questions

Q. How do computational methods enhance reaction design for triazole-thiophene hybrids?

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict:

- Reaction pathways : Energy barriers for cyclization steps (e.g., triazole formation via Huisgen cycloaddition) .

- Regioselectivity : Frontier molecular orbital analysis explains preferential substitution at the thiophene 3-position .

- Table 1 : Key computational parameters for reaction optimization:

| Parameter | Value/Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature (°C) | 80–110 | ↑ Cyclization | |

| Solvent polarity (ε) | 15–25 (DMF) | ↑ Solubility | |

| Catalyst (mol%) | 5–10 (CuI) | ↓ Side products |

Q. How do structural modifications (e.g., methyl vs. chloro substituents) affect bioactivity?

- Antibacterial activity : Methyl groups enhance lipophilicity (logP ~2.5), improving membrane penetration. Chloro substituents increase electrophilicity, boosting target binding (e.g., IC₅₀ = 8.2 µM vs. S. aureus) .

- Mechanistic insights : MD simulations reveal triazole-thiophene hybrids disrupt bacterial DNA gyrase via H-bonding with Arg136 and π-stacking with Phe123 .

Q. How are contradictions in synthetic yields resolved across studies?

Methodological Recommendations

- Synthetic challenges : Use Schlenk techniques for moisture-sensitive triazole intermediates .

- Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC to avoid misassignment of quaternary carbons .

- Contradiction analysis : Apply multivariate statistical tools (e.g., PCA) to disentangle solvent, temperature, and catalyst effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.